1-ナフトール-3-スルホン酸ナトリウム

説明

Synthesis Analysis

The synthesis of sodium 4-hydroxynaphthalene-2-sulphonate involves several steps, starting from basic naphthalene derivatives. One method includes the reaction of 1-amino-2-naphthol-4-sulphonic acid with alkyl bromides in a sodium ethoxide solution to produce a series of sodium sulphonates with varying alkyl chain lengths (Azzam, Negm, & Gad, 2004). Another approach is the sulphonation of 1-amino-2-hydroxynaphthalene-3-carboxylic acid followed by the elimination of the amino group to yield the desired sulphonate compound (Cross, 2008).

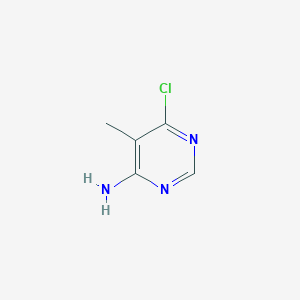

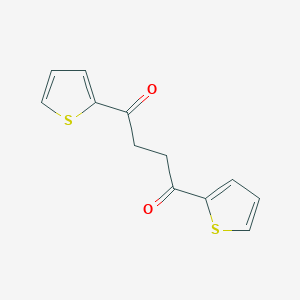

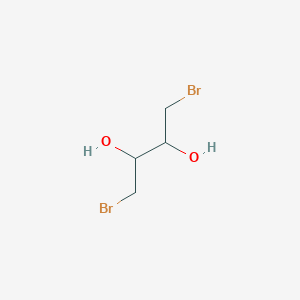

Molecular Structure Analysis

The molecular structure of sodium 4-hydroxynaphthalene-2-sulphonate is characterized by the presence of a hydroxynaphthalene ring and a sulphonate group. The exact positioning of these functional groups within the naphthalene ring system plays a crucial role in the compound's reactivity and solubility properties. Studies involving similar compounds have shown that the structure influences critical micelle concentration, surface tension, and solubilisation properties, suggesting a significant impact of the molecular structure on the compound's behavior in solutions (Azzam, Negm, & Gad, 2004).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of sodium 4-hydroxynaphthalene-2-sulphonate, such as solubility, critical micelle concentration, and surface activity, are crucial for its application in various fields, including surfactants and dye synthesis. The compound's ability to lower surface tension and form micelles in solution highlights its potential as a surfactant. The relation between the hydrophobic chain length of the synthesized sulphonates and their solubilisation efficiency underscores the importance of the compound's structure in determining its physical properties (Azzam, Negm, & Gad, 2004).

科学的研究の応用

化学合成

1-ナフトール-3-スルホン酸ナトリウムは、さまざまな化学合成プロセスで使用されます . その独特の特性により、幅広い化学化合物の作成において貴重な成分となっています .

医療処置

この化合物は、医学の分野で応用されています . ソースでは、それが使用される特定の治療法は詳しく説明されていませんが、医療処置におけるその役割は、医療におけるその重要性を示しています .

生化学的調査における触媒作用

1-ナフトール-3-スルホン酸ナトリウムは、生化学的調査において触媒として作用します . 化学反応を加速させるのに役立ち、多くの生化学研究において重要な要素となっています .

ポリマー生産

この化合物は、ポリマーの生産において重要な役割を果たします . ポリマーは、プラスチックや樹脂から繊維やゴムに至るまで、幅広い用途を持っています .

材料開発

1-ナフトール-3-スルホン酸ナトリウムは、新素材の開発に使用されています . その特性は、これらの材料の特性を向上させることができ、より効率的かつ効果的になります

Safety and Hazards

将来の方向性

Sodium 4-hydroxynaphthalene-2-sulphonate is a versatile chemical compound with diverse applications ranging from organic synthesis to analytical chemistry. Its future directions could involve further exploration of its synthetic utility for the construction of diverse bioactive heterocyclic scaffold .

作用機序

Target of Action

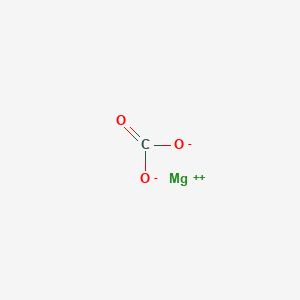

Sodium 1-Naphthol-3-sulfonate, also known as 4-Hydroxy-2-naphthalenesulfonic Acid Sodium Salt, is a highly versatile organic compound . It primarily targets metal ions in its environment, acting as a chelating agent .

Mode of Action

Sodium 1-Naphthol-3-sulfonate operates through multiple mechanisms to accomplish its functions . Firstly, it acts as a chelating agent , readily binding to metal ions and forming stable complexes . This property enables it to participate in complexation reactions vital for a diverse range of scientific studies . Furthermore, it functions as an oxidizing agent , engaging in redox reactions with reducing agents to generate hydrogen peroxide . Equally significant is its capacity to serve as a reducing agent , facilitating reactions with oxidizing agents to yield water .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it plays a crucial role in polymer production, materials development, enzyme kinetics research, and the study of drug metabolism . It also participates in the metabolism of xenobiotics by cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of Sodium 1-Naphthol-3-sulfonate’s action are diverse, given its multiple roles. It can influence the formation of stable complexes with metal ions , the generation of hydrogen peroxide through redox reactions , and the production of water when acting as a reducing agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 1-Naphthol-3-sulfonate. For instance, its role as a chelating agent depends on the presence of metal ions in the environment . Additionally, its function as an oxidizing or reducing agent would be influenced by the presence of appropriate reactants . It’s also worth noting that Sodium 1-Naphthol-3-sulfonate is recognized as an organic pollutant due to its high toxicity , which underscores the importance of careful handling and disposal to minimize environmental impact.

生化学分析

Biochemical Properties

Sodium 1-Naphthol-3-sulfonate operates through multiple mechanisms to accomplish its functions. Firstly, it acts as a chelating agent, readily binding to metal ions and forming stable complexes . This property enables it to participate in complexation reactions vital for a diverse range of scientific studies .

Cellular Effects

The cellular effects of Sodium 1-Naphthol-3-sulfonate are largely due to its ability to act as a chelating agent . By binding to metal ions, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Sodium 1-Naphthol-3-sulfonate exerts its effects through its capacity to serve as a reducing agent, facilitating reactions with oxidizing agents to yield water . It also functions as an oxidizing agent, engaging in redox reactions with reducing agents to generate hydrogen peroxide .

Temporal Effects in Laboratory Settings

Its broad range of applications in chemical synthesis, medical treatments, and catalysis in biochemical investigations suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Sodium 1-Naphthol-3-sulfonate is involved in various metabolic pathways due to its ability to act as a chelating agent . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sodium 1-Naphthol-3-sulfonate within cells and tissues are likely influenced by its chelating properties . It may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

特性

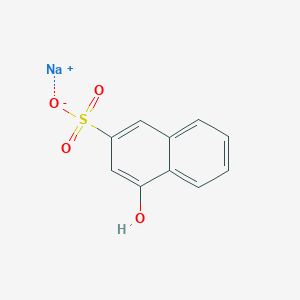

IUPAC Name |

sodium;4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINOGGDSBSTVTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

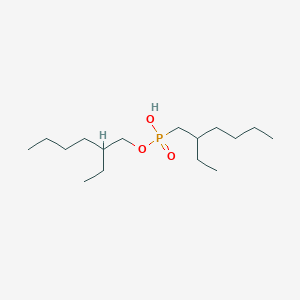

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161026 | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13935-00-7 | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

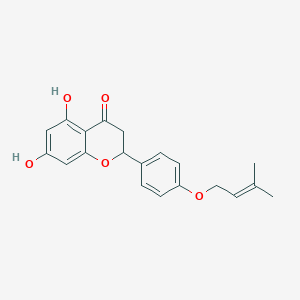

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)